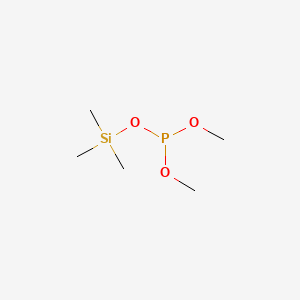
Octadecylsuccinic anhydride
Vue d'ensemble
Description
Octadecylsuccinic anhydride (OSA) is a chemical compound with the molecular formula C22H40O3 . It is used in various applications, including as an internal sizing agent to hydrophobize paper and paper board in the process of papermaking .
Synthesis Analysis
The synthesis of OSA involves the reaction of a common monomer, octadecyl succinic anhydride, on which different PEGylated hydrophilic polar heads are grafted . The synthesis process is complex and requires careful control of various parameters.
Molecular Structure Analysis
The molecular structure of OSA contains a total of 65 bonds, including 25 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .
Chemical Reactions Analysis
The chemical reactions involving OSA are complex and can involve various pathways. For example, the aminolysis reaction of succinic anhydride has been studied using high-level electronic structure theory, examining the general base catalysis by amine and the general acid catalysis by acetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of OSA are determined by its molecular structure. It has a molecular weight of 352.6 g/mol . Other properties, such as its solubility, melting point, and boiling point, would require further investigation.
Applications De Recherche Scientifique
1. Use as a Metal-Free Reagent in Chemical Synthesis
Octadecylsuccinic anhydride has been studied for its use in chemical synthesis. For instance, O-Octadecyl-S-trifluorothiolcarbonate, derived from octadecylsuccinic anhydride, serves as a crystalline source of trifluoromethanethiol. This compound can be used directly with gramines or α-bromoketones and -esters, yielding trifluoromethyl sulfides in high yields. This demonstrates its utility as a reagent in chemical reactions (Li & Zard, 2013).
2. Role in Modifying Surface Properties of Materials
The surface viscosities of surfactant monolayers, including those derived from octadecylsuccinic anhydride, have been studied extensively. Research indicates that these viscosities can be influenced by the concentration of salts like NaCl in the aqueous subphase. This sheds light on the potential of octadecylsuccinic anhydride in altering surface properties of materials in different environments (Chattopadhyay et al., 1992).
3. Application in Polymer Blends and Composites
Octadecylsuccinic anhydride derivatives have been used as compatibilizing agents in polymer blends. For example, its use in polypropylene, starch, and inorganic filler blends has shown improvements in mechanical and rheological properties, indicating its potential in the creation of photo-biodegradable plastics (Liao Jing-qing, 2004).
4. Enhancing Properties of Bitumen
The copolymer of octadecyl acrylate, styrene, and maleic anhydride, including octadecylsuccinic anhydride, has been studied for its impact on the viscosity of bitumen. This research demonstrates how such modifications can physically alter the properties of bitumen, improving its penetration and ductility while reducing its softening point (Li et al., 2016).
5. Utilization in Papermaking Industry
In the papermaking industry, octadecenylsuccinic anhyddride (a derivative of octadecylsuccinic anhydride) is used as an internal sizing agent for hydrophobizing paper and paperboard. Research on ODSA Pickering emulsions has shown that they can be stabilized with modified montmorillonite clay particles, enhancing the sizing performance and lifespan of paper products (Dehai et al., 2013).
6. Influence on Magnetic Properties of Iron Oxide Colloids
The modification of iron oxide nanoparticles with various molecules, including poly(maleic anhydride-alt-1-octadecene) derived from octadecylsuccinic anhydride, has been studied for its impact on magnetic and heating properties. This research is crucial for understanding the biomedical applications of magnetic nanoparticles (Gutiérrez et al., 2019).
7. Application in Solid Phase Extraction
Octadecyl bonded to porous silica, related to octadecylsuccinic anhydride, has been evaluated for the solid-phase extraction of organic compounds from water. This demonstrates its potential in environmental analysis and purification processes (Junk & Richard, 1988).
Orientations Futures
Propriétés
IUPAC Name |
3-octadecyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCVUTYZHUNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858785 | |
| Record name | Octadecyl succinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylsuccinic anhydride | |
CAS RN |
47458-32-2 | |
| Record name | Dihydro-3-octadecyl-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47458-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, dihydro-3-octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047458322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecylsuccinic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, dihydro-3-octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl succinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-3-octadecylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)











